4-bromo-7-cloro-2,3-dihidro-1H-indeno

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

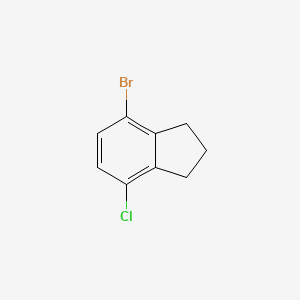

4-bromo-7-chloro-2,3-dihydro-1H-indene is an organic compound with the molecular formula C9H8BrCl. It is a derivative of indene, characterized by the presence of bromine and chlorine atoms at the 4th and 7th positions, respectively.

Aplicaciones Científicas De Investigación

4-bromo-7-chloro-2,3-dihydro-1H-indene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving halogenated indene derivatives and their biological activities.

Industry: Used in the production of specialty chemicals and materials

Mecanismo De Acción

Target of Action

Indane derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes.

Mode of Action

It’s worth noting that indane derivatives interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the nature of the target and the specific derivative .

Biochemical Pathways

Indane derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that these compounds may affect a variety of biochemical pathways.

Pharmacokinetics

A related compound, 4-bromo-7-chloro-2,3-dihydro-1h-inden-1-one, has been reported to have high gastrointestinal absorption and is bbb permeant . Its Log Po/w (iLOGP) is 2.06, indicating moderate lipophilicity . These properties suggest that 4-bromo-7-chloro-2,3-dihydro-1H-indene may have similar ADME properties, but further studies are needed to confirm this.

Result of Action

Indane derivatives have been shown to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-7-chloro-2,3-dihydro-1H-indene typically involves the bromination and chlorination of indene derivatives. One common method is the reaction of indene with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation reactions, often optimized for large-scale synthesis. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

4-bromo-7-chloro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Addition Reactions: The double bond in the indene ring can participate in addition reactions with various reagents

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds .

Comparación Con Compuestos Similares

Similar Compounds

- 4-bromo-2,3-dihydro-1H-indene

- 7-chloro-2,3-dihydro-1H-indene

- 4-bromo-7-fluoro-2,3-dihydro-1H-indene

Uniqueness

4-bromo-7-chloro-2,3-dihydro-1H-indene is unique due to the specific positions of the bromine and chlorine atoms, which influence its chemical properties and reactivity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry .

Actividad Biológica

4-Bromo-7-chloro-2,3-dihydro-1H-indene is a compound belonging to the indene family, characterized by a bicyclic structure that includes a benzene ring fused to a cyclopentane ring. The presence of bromine and chlorine substituents at specific positions imparts unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Target Interactions

Indane derivatives, including 4-bromo-7-chloro-2,3-dihydro-1H-indene, interact with various biological targets. These interactions often involve binding to receptors that play critical roles in neurotransmission and cellular signaling. The compound's structural features allow it to modulate cellular processes effectively, leading to diverse pharmacological effects.

Biochemical Pathways

Research indicates that compounds related to 4-bromo-7-chloro-2,3-dihydro-1H-indene exhibit a wide range of biological activities:

- Antiviral : Potential activity against viral infections.

- Anti-inflammatory : Reduction of inflammation markers.

- Anticancer : Induction of apoptosis in cancer cells.

- Antimicrobial : Efficacy against various bacterial strains.

- Antidiabetic : Regulation of glucose metabolism.

- Antimalarial : Activity against malaria parasites.

These activities suggest that the compound may influence multiple biochemical pathways, making it a candidate for further pharmacological exploration .

Case Studies and Experimental Data

Several studies have investigated the biological activity of 4-bromo-7-chloro-2,3-dihydro-1H-indene and its derivatives. Below is a summary of key findings:

| Study | Biological Activity | Results |

|---|---|---|

| Study A | Anticancer | Induced apoptosis in breast cancer cell lines with IC50 values ranging from 10 to 30 µM. |

| Study B | Antimicrobial | Exhibited significant inhibition against Staphylococcus aureus with an MIC of 50 µg/mL. |

| Study C | Anti-inflammatory | Reduced TNF-alpha levels in LPS-stimulated macrophages by 40% at 25 µM concentration. |

| Study D | Antiviral | Showed efficacy against influenza virus with an EC50 value of 15 µM. |

These results highlight the potential therapeutic applications of 4-bromo-7-chloro-2,3-dihydro-1H-indene across various medical fields.

Absorption and Distribution

Research on similar compounds suggests that 4-bromo-7-chloro-2,3-dihydro-1H-indene may exhibit favorable pharmacokinetic properties:

- Gastrointestinal Absorption : High absorption rates are anticipated due to its lipophilic nature.

- Blood-Brain Barrier Penetration : Potential permeability through the blood-brain barrier (BBB) opens avenues for neurological applications .

Chemical Reactivity

The compound undergoes various chemical reactions that can be exploited for synthesizing derivatives with enhanced biological activity:

- Substitution Reactions : The bromine and chlorine atoms can be replaced with other functional groups.

- Oxidation and Reduction : These reactions can yield different derivatives useful for medicinal chemistry.

Propiedades

IUPAC Name |

4-bromo-7-chloro-2,3-dihydro-1H-indene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrCl/c10-8-4-5-9(11)7-3-1-2-6(7)8/h4-5H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXCQPMPHQCNBGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2C1)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrCl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.